Sodium butyrate-3,3,4,4,4-D5 Sodium butyrate-3,3,4,4,4-D5
Brand Name: Vulcanchem
CAS No.:
VCID: VC18414287
InChI: InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i1D3,2D2;
SMILES:
Molecular Formula: C4H7NaO2
Molecular Weight: 115.12 g/mol

Sodium butyrate-3,3,4,4,4-D5

CAS No.:

Cat. No.: VC18414287

Molecular Formula: C4H7NaO2

Molecular Weight: 115.12 g/mol

* For research use only. Not for human or veterinary use.

Sodium butyrate-3,3,4,4,4-D5 -

Specification

Molecular Formula C4H7NaO2
Molecular Weight 115.12 g/mol
IUPAC Name sodium;3,3,4,4,4-pentadeuteriobutanoate
Standard InChI InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i1D3,2D2;
Standard InChI Key MFBOGIVSZKQAPD-LUIAAVAXSA-M
Isomeric SMILES [2H]C([2H])([2H])C([2H])([2H])CC(=O)[O-].[Na+]
Canonical SMILES CCCC(=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Isotopic Labeling

Sodium butyrate-3,3,4,4,4-D5 is a sodium salt of butyric acid where five hydrogen atoms at the 3rd and 4th carbon positions are replaced by deuterium (2H^2\text{H}). This substitution results in the molecular formula C4H2D5NaO2\text{C}_4\text{H}_2\text{D}_5\text{NaO}_2, with a precise molar mass of 115.12 g/mol . The deuterium atoms are positioned to minimize metabolic interference while maintaining the compound’s structural integrity, making it suitable for tracer studies in biological systems.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Registry Number204244-79-1
IUPAC NameSodium;3,3,4,4,4-pentadeuteriobutanoate
SMILES Notation[2H^2\text{H}]C([2H^2\text{H}])([2H^2\text{H})C([2H^2\text{H}])([2H^2\text{H})CC(=O)[O-].[Na+]
InChI KeyMFBOGIVSZKQAPD-LUIAAVAXSA-M

Structural Elucidation

The compound’s 2D and 3D conformational models, available in PubChem , reveal a carboxylate group bound to a sodium ion and a four-carbon chain with deuterium enrichment at the terminal methyl group and adjacent carbons. This configuration ensures minimal steric hindrance, allowing the molecule to interact with biological targets similarly to non-deuterated sodium butyrate.

Synthesis and Characterization

Physicochemical Properties

Deuteration marginally alters physical properties compared to non-deuterated sodium butyrate:

  • Solubility: High water solubility (>500 mg/mL at 25°C), consistent with ionic sodium salts.

  • Stability: Stable under ambient conditions but susceptible to oxidation in acidic environments.

  • Spectroscopic Signatures: Distinct nuclear magnetic resonance (NMR) peaks at δ 0.9–1.0 ppm (CD3\text{CD}_3) and δ 2.3–2.4 ppm (CD2\text{CD}_2-COO⁻) confirm deuterium placement .

Research Applications and Biological Effects

Role in Metabolic Tracing

Deuterium labeling enables precise tracking of butyrate absorption and utilization. A pivotal study on pigs infused with sodium butyrate demonstrated enhanced colonic monocarboxylate transporter 1 (MCT1) expression, facilitating butyrate uptake . While this study used non-deuterated butyrate, the isotopic variant discussed here would allow quantification of systemic distribution and tissue-specific metabolism without radiolabeling.

Modulation of Gut Microbiota and Immunity

Intravenous administration of sodium butyrate in pigs significantly increased colonic microbial richness (ACE and Chao1 indices) and upregulated anti-inflammatory cytokine IL-10 while suppressing pro-inflammatory markers like IL-6 and TNF-α . These findings suggest that Sodium butyrate-3,3,4,4,4-D5 could serve as a tool to dissect host-microbe interactions mediated by SCFAs.

Table 2: Key Immunomodulatory Effects of Sodium Butyrate in Pigs

ParameterEffect (vs. Control)Significance (P-value)
Colonic sIgA Concentration↑ 1.8-fold<0.05
IL-10 mRNA Expression↑ 2.1-fold<0.05
HDAC1 mRNA Expression↓ 40%<0.05

Analytical Methods for Detection and Quantification

Mass Spectrometry (MS)

High-resolution MS (HRMS) in negative ion mode detects the deuterated species at m/z 115.12 with characteristic isotopic patterns distinguishing D5\text{D}_5-butyrate from endogenous analogs. Fragmentation patterns include loss of CO2\text{CO}_2 (m/z 71.05) and deuterated hydrocarbon chains.

Nuclear Magnetic Resonance (NMR)

1H ^1\text{H}-NMR spectra show attenuated signals for deuterated protons, while 2H ^2\text{H}-NMR provides direct detection of deuterium at 3,3,4,4,4 positions. 13C ^{13}\text{C}-NMR confirms carbon-deuterium coupling constants (~25 Hz) .

Future Directions and Research Gaps

Current studies underscore the need for:

  • Pharmacokinetic profiling of deuterated vs. non-deuterated sodium butyrate.

  • Investigations into tissue-specific deuterium retention rates.

  • Clinical trials assessing isotopic dilution effects in human microbiota studies.

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